molecular formula C10H13ClN2 B1443242 Dimethylamino-phenyl-acetonitrile hydrochloride CAS No. 5537-53-1

Dimethylamino-phenyl-acetonitrile hydrochloride

Cat. No. B1443242
CAS RN: 5537-53-1
M. Wt: 196.67 g/mol
InChI Key: KWUBGCKZSZGIQB-UHFFFAOYSA-N
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Description

Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of acetonitrile, with an amino and a dimethylamino group attached to the phenyl ring.


Molecular Structure Analysis

The molecular structure of Dimethylamino-phenyl-acetonitrile hydrochloride consists of a phenyl ring with a dimethylamino group and an acetonitrile group attached . The molecular weight is 196.677 Da .


Physical And Chemical Properties Analysis

Dimethylamino-phenyl-acetonitrile hydrochloride is a liquid at room temperature . It has a boiling point of 137-138 °C and a density of 0.863 g/mL at 25 °C . The refractive index is 1.410 .

Scientific Research Applications

1. Anticancer Activity

A study demonstrated that certain derivatives of dimethylamino-phenyl-acetonitrile hydrochloride have potential anticancer activities. Specifically, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

2. Polymer Synthesis

Research into heterocyclic polymers based on derivatives of dimethylamino-phenyl-acetonitrile hydrochloride has been conducted. These polymers exhibit amorphous, electroactive, and thermally stable properties, with potential applications in various fields (Ozkan, Karpacheva, Bondarenko, & Kolyagin, 2015).

3. Fluorescent Anion Receptor

A study involving a neutral receptor with a rigid hydrazine spacer, which includes a dimethylamino group, exhibited dual fluorescence and high sensitivity and selectivity towards certain anions in acetonitrile (Wu, Li, Wen, Zhou, Zhao, & Jiang, 2002).

4. Solvatochromic Behavior

Dimethylamino-phenyl-acetonitrile hydrochloride derivatives have been studied for their solvatochromic behavior in different solvents, indicating potential use in nonlinear optical materials and other applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

5. Protein Interaction Analysis

The compound has been used as a solvent for analyzing protein interactions. It provides an alternative to DMSO, especially in cases where UV measurements are required (Arakawa, 2018).

Safety And Hazards

Dimethylamino-phenyl-acetonitrile hydrochloride is classified as Acute Tox. 1 Dermal - Acute Tox. 2 Oral - Flam. Liq. 3 according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin, and it is a flammable liquid and vapor .

properties

IUPAC Name

2-(dimethylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBGCKZSZGIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylamino-phenyl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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